molecular formula C15H20N4S2 B12453270 N-(cyclohex-2-en-1-yl)-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide

N-(cyclohex-2-en-1-yl)-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide

Cat. No.: B12453270
M. Wt: 320.5 g/mol
InChI Key: LBDBBOALUNSRCL-UHFFFAOYSA-N
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Description

N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a cyclohexene ring and a 4-methylphenyl group attached to a hydrazine moiety, which is further connected to a dicarbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohex-2-en-1-amine with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under controlled temperature and pressure conditions.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in substitution reactions. The reactions are carried out in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide. These derivatives may have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
    • N-(cyclohex-2-en-1-yl)-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
    • N-(cyclohex-2-en-1-yl)-N’-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide
    • N-(cyclohex-2-en-1-yl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide

Uniqueness

The uniqueness of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide lies in its specific structural features, such as the presence of a cyclohexene ring and a 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4S2

Molecular Weight

320.5 g/mol

IUPAC Name

1-cyclohex-2-en-1-yl-3-[(4-methylphenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C15H20N4S2/c1-11-7-9-13(10-8-11)17-15(21)19-18-14(20)16-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3,(H2,16,18,20)(H2,17,19,21)

InChI Key

LBDBBOALUNSRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2

Origin of Product

United States

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